molecular formula C40H32O9S B12070774 beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate CAS No. 65615-60-3

beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate

Cat. No.: B12070774
CAS No.: 65615-60-3
M. Wt: 688.7 g/mol
InChI Key: LQHXMOXAHUOIQL-UHFFFAOYSA-N
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Description

Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate: is a chemical compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is often used in biochemical research due to its ability to inhibit certain enzymes and its role in the synthesis of complex oligosaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate typically involves the reaction of phenyl 1-thio-beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate involves its interaction with galectins. The compound binds to the carbohydrate recognition domain of galectins, thereby inhibiting their function. This inhibition affects various cellular processes, including cell adhesion, migration, and apoptosis .

Comparison with Similar Compounds

  • Phenyl 1-thio-beta-D-galactopyranoside
  • Phenyl 2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranoside
  • p-Aminophenyl 1-thio-beta-D-galactopyranoside

Uniqueness: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is unique due to its tetrabenzoate groups, which enhance its stability and specificity as an inhibitor of galectins. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

CAS No.

65615-60-3

Molecular Formula

C40H32O9S

Molecular Weight

688.7 g/mol

IUPAC Name

(3,4,5-tribenzoyloxy-6-phenylsulfanyloxan-2-yl)methyl benzoate

InChI

InChI=1S/C40H32O9S/c41-36(27-16-6-1-7-17-27)45-26-32-33(47-37(42)28-18-8-2-9-19-28)34(48-38(43)29-20-10-3-11-21-29)35(49-39(44)30-22-12-4-13-23-30)40(46-32)50-31-24-14-5-15-25-31/h1-25,32-35,40H,26H2

InChI Key

LQHXMOXAHUOIQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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